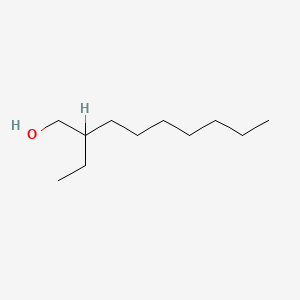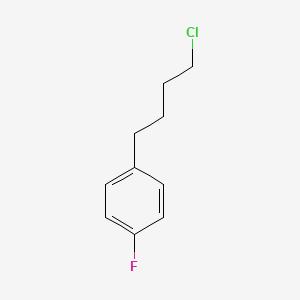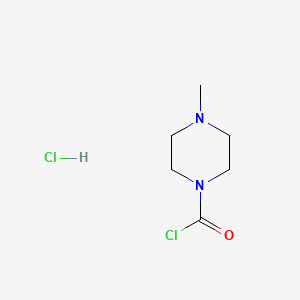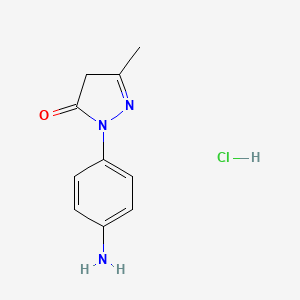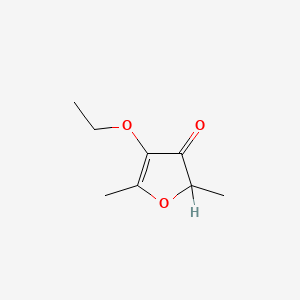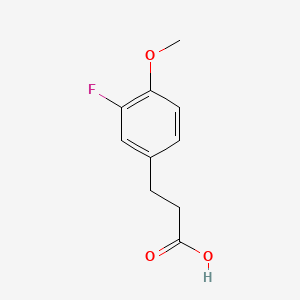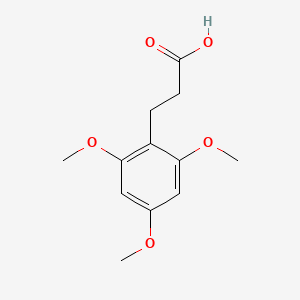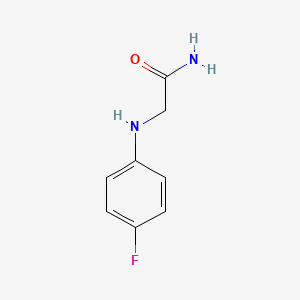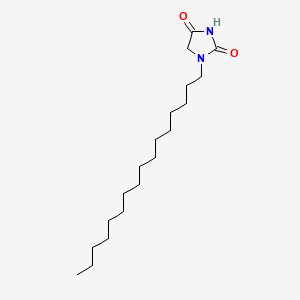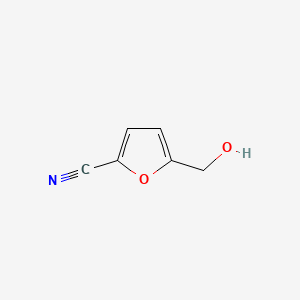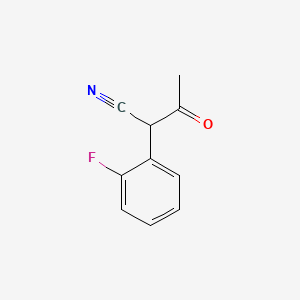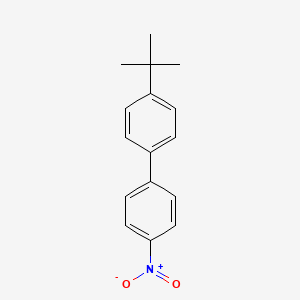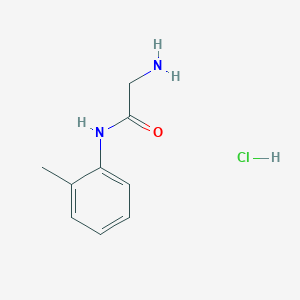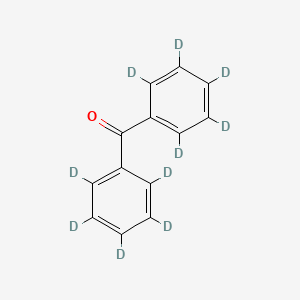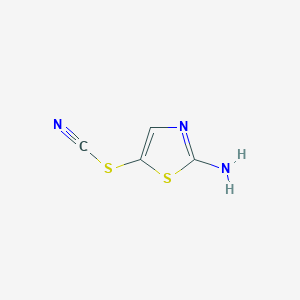
5-Thiocyanatothiazol-2-amine
Übersicht
Beschreibung
5-Thiocyanatothiazol-2-amine is a chemical compound that belongs to the class of 2-aminothiazoles, which are heterocyclic compounds containing a thiazole ring substituted with an amino group at the second position and a thiocyanato group at the fifth position. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of 4-substituted 5-thiocyano-2-aminothiazoles has been achieved through a selective construction catalyzed by palladium(II) acetate and promoted by iron(III) bromide from vinyl azides and potassium thiocyanate. This method is noted for its high selectivity and mild reaction conditions, making it an attractive approach for obtaining these compounds . Additionally, solvent-controlled synthesis methods have been developed to produce thiocyanated enaminones and 2-aminothiazoles from enaminones, KSCN, and NBS, offering high yield and chemoselectivity .
Molecular Structure Analysis
The molecular structure of related thiocyanato complexes has been characterized by single-crystal X-ray crystallography. For instance, copper(II), nickel(II), and cobalt(II) thiocyanato complexes derived from bis(2-(3,5-dimethyl-1-pyrazolyl)ethyl)amine exhibit five-coordinate geometries involving the N-donors of the ligand and the N atoms of the terminal thiocyanato ligands . Although not directly related to 5-thiocyanatothiazol-2-amine, these studies provide insights into the coordination chemistry of thiocyanato ligands.
Chemical Reactions Analysis
The reactivity of thiocyanato groups in such compounds can be exploited in various chemical reactions. For example, the synthesis of 2-aminobenzothiazoles has been demonstrated through the reaction of electrogenerated thiocyanogen with aromatic amines, highlighting the versatility of thiocyanate as a reactive group in heterocyclic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-thiocyanatothiazol-2-amine are not detailed in the provided papers, the general properties of 2-aminothiazoles can be inferred. These compounds typically exhibit solid-state properties and can form hydrogen bonds due to the presence of amino and thiocyanato groups, which may influence their solubility, melting points, and stability . The antimicrobial activities of related compounds have been explored, suggesting potential applications in the development of new pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antimicrobial Activity
5-Thiocyanatothiazol-2-amine derivatives are synthesized for their potential antimicrobial and docking activities. These derivatives exhibit promising results in both in vitro and in silico studies, indicating their effectiveness in combating microbial infections (Kadam, 2023).
2. Role in Polysubstituted Oxa(Thia)zolidin-2-imines Synthesis
This compound is involved in the novel synthesis of polysubstituted oxa(thia)zolidin-2-imines, showcasing its versatility in organic chemistry and its potential use in developing new chemical entities (Madaan et al., 2012).
3. Development of New Heterocyclic Agents
5-Thiocyanatothiazol-2-amine derivatives are instrumental in the synthesis of novel heterocyclic agents with significant antibacterial activity. This highlights its potential in the field of drug discovery, especially in developing new antibiotics (Bilyi et al., 2015).
4. Antitubercular Activity
Derivatives of this compound have been synthesized and tested for their antitubercular activity, particularly against Mycobacterium tuberculosis. Some compounds showed significant bactericidal properties, indicating the potential of 5-Thiocyanatothiazol-2-amine in tuberculosis treatment (Mir et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-amino-1,3-thiazol-5-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMARXMRTXDPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389342 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiocyanatothiazol-2-amine | |
CAS RN |
23056-10-2 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-amino-1,3-thiazol-5-yl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

